Fluthiacet-methyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQYNHDVRPZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032556 | |
| Record name | Fluthiacet-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
| Record name | Fluthiacet-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C., In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C. | |
| Record name | FLUTHIACET-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.43 (bulk at 20 °C) | |
| Record name | FLUTHIACET-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/ | |
| Record name | FLUTHIACET-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Ivory powder | |
CAS No. |
117337-19-6 | |
| Record name | Fluthiacet-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117337-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluthiacet-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117337196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluthiacet-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTHIACET-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C989JK2XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUTHIACET-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104.6 °C | |
| Record name | FLUTHIACET-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Insights into Fluthiacet Methyl Herbicide Activity
Biochemical Mode of Action: Protoporphyrinogen (B1215707) Oxidase Inhibition
Fluthiacet-methyl belongs to the group of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO), also known as Protox. pioneer.comucanr.edu This enzyme plays a crucial role in the biosynthesis of essential molecules in plants. ucanr.edu The inhibition of PPO by this compound sets off a cascade of events that ultimately leads to the death of susceptible plants. pioneer.comchemicalwarehouse.com
Disruption of Chlorophyll (B73375) Biosynthesis Pathways in Susceptible Plants
Protoporphyrinogen oxidase is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls (B1240455) and hemes. ucanr.edulsuagcenter.com PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a direct precursor to chlorophyll. pioneer.comucanr.eduwikipedia.org By inhibiting PPO, this compound effectively blocks this critical step in the chlorophyll synthesis pathway. chemicalwarehouse.comppqs.gov.in This disruption leads to an accumulation of PPGIX and a subsequent inability of the plant to produce sufficient chlorophyll, which is vital for photosynthesis. oup.comncats.io The inhibition of chlorophyll biosynthesis is a primary contributor to the chlorotic (yellowing) symptoms observed in treated plants. pioneer.com
Induction of Reactive Oxygen Species Accumulation and Subsequent Cellular Damage
The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), within the chloroplasts. lsuagcenter.comnih.gov This excess PPGIX leaks from the chloroplasts into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX (PPIX). lsuagcenter.comukm.edu.my When PPIX is exposed to light and oxygen, it becomes a potent photosensitizer, leading to the generation of highly destructive reactive oxygen species (ROS), such as singlet oxygen. pioneer.comnih.gov These ROS rapidly attack and degrade cellular components, particularly the lipids and proteins that make up cell membranes. ucanr.educhemicalwarehouse.com This process, known as lipid peroxidation, results in the loss of membrane integrity, causing cell leakage and rapid desiccation of the plant tissues. pioneer.comlsuagcenter.com
Characterization as a Light-Dependent Peroxidizing Herbicide
The herbicidal activity of this compound is critically dependent on light. oup.comregulations.gov For this reason, it is classified as a light-dependent peroxidizing herbicide (LDPH). regulations.govepa.gov The accumulation of protoporphyrin IX and the subsequent generation of reactive oxygen species are processes that are driven by light energy. lsuagcenter.comscielo.br In the absence of light, the phytotoxic cascade is not initiated, and the herbicidal effects are minimal. scielo.br The light-dependent nature of this compound's action is a defining characteristic of its mode of action, leading to rapid and severe cellular damage under daylight conditions. pioneer.com
Biotransformation and Activation Pathways in Target Organisms
A key aspect of this compound's mechanism is its transformation within the target plant into a more potent herbicidal compound. This bioactivation is a critical step that significantly enhances its efficacy.
Role of Glutathione (B108866) S-Transferase in Isomerization to the Urazole (B1197782) Form
Upon absorption into the plant, this compound undergoes a significant metabolic conversion. researchgate.net This biotransformation is catalyzed by the enzyme Glutathione S-transferase (GST). oup.comwiley-vch.de GST facilitates the isomerization of this compound from its initial isourazole form to a more stable and herbicidally active urazole derivative. oup.comwiley-vch.de This enzymatic conversion is a crucial step in the activation of the herbicide within the plant.
Molecular Modeling and Structure-Activity Relationship Studies for PPO Inhibition
The development and optimization of protoporphyrinogen oxidase (PPO) inhibitors, including this compound, have been significantly guided by molecular modeling and structure-activity relationship (SAR) studies. These computational techniques provide critical insights into the binding mechanisms of herbicides to the PPO enzyme, facilitating the design of novel and more effective compounds.
Molecular modeling studies, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the interactions between PPO inhibitors and the active site of the enzyme. For instance, research on novel N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids, for which this compound served as a benchmark, has highlighted the importance of specific molecular interactions for potent PPO inhibition. researchgate.net Molecular dynamics simulations of these new compounds revealed that a strong π-π stacking interaction with the amino acid residue Phenylalanine 392 (Phe392) in the PPO enzyme is a key determinant of their inhibitory activity. researchgate.net While this study did not focus directly on this compound, it underscores the significance of aromatic interactions in the binding of PPO inhibitors.
Furthermore, SAR studies on various classes of PPO inhibitors have established general structural requirements for high herbicidal efficacy. For thiadiazole-based herbicides and related compounds, the nature and position of substituents on the aromatic rings are crucial. For example, in a series of novel tetrahydrophthalimide derivatives containing oxadiazole and thiadiazole moieties, the introduction of electron-withdrawing groups like fluorine or chlorine at specific positions on the N-phthalimide benzene (B151609) ring was found to enhance herbicidal activity. acs.org
An important mechanistic insight specific to this compound is its role as a proherbicide. In vivo, this compound undergoes isomerization facilitated by glutathione-S-transferase to form a urazole derivative. sci-hub.se This metabolite is believed to be the active molecule that is entirely responsible for the potent herbicidal activity by inhibiting the PPO enzyme. sci-hub.se
While comprehensive 3D-QSAR (three-dimensional quantitative structure-activity relationship) studies specifically for a series of this compound analogues are not extensively documented in publicly available literature, the general principles derived from QSAR studies on other PPO inhibitors are applicable. These studies consistently point to the importance of a specific three-dimensional conformation and the distribution of electrostatic and hydrophobic fields for effective binding to the PPO active site.
The table below summarizes findings from molecular modeling and inhibitory activity studies on various PPO inhibitors, some of which were compared to this compound, illustrating the types of interactions and activity levels observed in this class of herbicides.
| Compound/Class | Key Findings | Research Focus |
| N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids | A bioactive metabolite (Ki = 4.6 nM) exhibited stronger π-π interaction with Phe392 than its parent compound (Ki = 21.8 nM), showing higher potency than this compound. researchgate.netacs.org | Design of new PPO inhibitors |
| Tetrahydrophthalimide derivatives with oxadiazole/thiadiazole | A lead compound (B11) showed stronger hydrogen bonding with Arginine 98 (Arg98) (2.9 Å) compared to flumiclorac-pentyl (B166167) (3.2 Å) and exhibited high herbicidal activity. acs.org | SAR of new PPO inhibitors |
| This compound | Isomerized in vivo by glutathione-S-transferase to a more active urazole derivative. sci-hub.se | Metabolic activation |
These mechanistic studies, combining computational and experimental approaches, are vital for the rational design of new PPO-inhibiting herbicides with improved efficacy and selectivity.
Metabolism and Environmental Fate Dynamics of Fluthiacet Methyl
Metabolic Pathways in Biological Systems
Metabolic pathways represent a series of interconnected biochemical reactions occurring within an organism. These processes are fundamental for transforming chemical compounds, such as the herbicide Fluthiacet-methyl, into various metabolites. In biological systems, these pathways determine the fate, activity, and degradation of xenobiotic compounds.
In Planta Metabolism
Once absorbed by a plant, this compound undergoes rapid and complex metabolic transformations. researchgate.net Studies in crops like field corn, cotton, and soybean have revealed that the parent compound is quickly broken down through several key pathways. epa.gov The nature of these metabolic processes is crucial for understanding the herbicide's selectivity and its residual properties in plants. govinfo.gov
A primary step in the metabolism of this compound within plants is the hydrolysis of its methyl ester group. epa.gov This reaction is catalyzed by plant esterases and results in the formation of the corresponding free carboxylic acid. tarbaweya.org Specifically, this compound (identified as CGA-248757) is converted to its free acid metabolite, CGA-300402. epa.gov This hydrolysis is a significant pathway, initiating the detoxification process within the plant. epa.gov
Following initial hydrolysis, the resulting metabolites can undergo further oxidative transformations. epa.govgovinfo.gov A notable oxidative process is the oxidation of the sulfur atom in the molecule to form a sulfoxide. govinfo.gov For instance, the free acid metabolite, CGA-300402, can be oxidized to produce the free acid sulfoxide, CGA-300404. epa.gov In a less dominant pathway, the parent this compound compound may first undergo sulfoxidation to yield the metabolite CGA-330057 before other transformations occur. epa.gov These oxidative steps are a common mechanism in plant detoxification pathways. govinfo.gov
Isomerization is a critical bioactivation step for this compound in plants. The parent compound undergoes a rearrangement of its thiadiazole ring to form an isomer, identified as CGA-300403. epa.gov This conversion is catalyzed by the enzyme glutathione (B108866) S-transferase (GST) and is essential for the compound's herbicidal activity. researchgate.netsci-hub.se The resulting urazole (B1197782) isomer (CGA-300403) is a potent inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. tarbaweya.orgsci-hub.se This isomerization can occur before or after the initial hydrolysis step. epa.govtarbaweya.org
Conjugation with endogenous molecules like glutathione and glucose is a key detoxification mechanism in plants. govinfo.govpioneer.com The metabolism of this compound involves the conjugation of its chloroacetyl side chain with glutathione. govinfo.gov This reaction is facilitated by glutathione S-transferases (GSTs), which are pivotal in xenobiotic metabolism. researchgate.nettandfonline.com The initial glutathione conjugate can be further processed into cysteine and thiolactic acid conjugates. govinfo.gov Additionally, after the cleavage of the side chain ether group, the resulting molecule can be conjugated with glucose. govinfo.gov This process increases the water solubility of the metabolites, facilitating their transport and sequestration within the plant, often in the vacuole. nih.gov
Metabolism studies have identified a wide array of metabolites of this compound in plants and the environment. The specific profile can vary depending on the plant species and conditions. The primary metabolites result from the interplay of hydrolysis, isomerization, and oxidation. epa.gov Key identified metabolites include the parent compound, its free acid (CGA-300402), and its isomer (CGA-300403). epa.gov Further transformations lead to a diverse suite of downstream products. epa.govfederalregister.gov
In Vivo Animal Metabolism Studies (Mammalian and Avian Models)
Absorption and Excretion Profiles in Rats, Goats, and Chickens
Studies on the absorption and excretion of this compound have been conducted in various animal models, including rats, lactating goats, and laying hens, revealing species-specific differences in its metabolic processing.
In rats, this compound is rapidly absorbed following oral administration at both low and high doses. epa.govnih.gov Repeated oral dosing did not appear to affect the extent of absorption. epa.govnih.gov Excretion patterns in rats show a notable difference between sexes. In males, the primary route of elimination is through the feces, accounting for 67-87% of the administered radioactivity across all dose groups. epa.gov This is largely attributed to a higher percentage of biliary excretion in males (37%) compared to females (19%). epa.gov In contrast, females excrete the administered radioactivity in roughly equal proportions through urine (40-48%) and feces (39-52%). epa.gov
Conversely, in livestock, the absorption of this compound is poor. epa.gov In lactating goats, a significant portion of the administered radioactivity, approximately 63% to 77%, is excreted in the feces and urine. epa.gov Similarly, studies in laying hens indicate that a large proportion of the administered dose is eliminated in the excreta, with a substantial amount being the unmetabolized parent compound. epa.gov The transfer of this compound residues from feed to tissues, milk, and eggs has been observed to be extremely low in both goats and hens. govinfo.govgovinfo.govgovinfo.gov
Tissue Distribution and Accumulation Tendencies
The distribution and potential for accumulation of this compound and its metabolites have been investigated in rats, goats, and chickens, with findings indicating low potential for significant tissue residue accumulation.
In rat metabolism studies, tissue levels of ¹⁴C-fluthiacet-methyl-derived radioactivity were generally low. epa.govnih.gov For single and repeated low-dose groups, the concentration of radioactivity did not surpass 0.018 parts per million (ppm) in any tissue examined. epa.govnih.govfederalregister.gov At a single high dose, female rats exhibited higher levels of radioactivity in most tissues compared to males, with the exceptions being muscle, brain, fat, and plasma. epa.govnih.gov
In lactating goats, less than 0.15% of the total administered radioactivity was found in the tissues, and less than 0.01% was detected in the milk. epa.gov This suggests a very limited transfer of this compound and its metabolites into edible tissues and milk. epa.gov Similarly, in laying hens, the amount of residue eliminated in eggs is minimal, at approximately 0.09%. researchgate.net These findings across different animal models indicate that significant residues of this compound are unlikely to occur in secondary animal commodities. epa.gov
Characterization of Major Metabolites in Animal Systems
In rats, rapid rearrangement and hydrolysis of this compound lead to the formation of the rearranged free acid, CGA-300403, which is a major metabolite observed in almost all dose groups. epa.gov This metabolite serves as a pivotal intermediate for the formation of other significant metabolites. epa.gov
In lactating goats, the primary metabolic pathway also involves the rearrangement and ester hydrolysis of this compound to form the free acid CGA-300403. epa.gov A secondary pathway involves oxidation of the pyridazine (B1198779) ring to produce hydroxylated equivalents of CGA-300403 (CGA-330063 and CGA-330064). epa.gov A minor oxidative pathway leads to the desulfurization of CGA-300403 to form CGA-327066. epa.gov The parent compound and its free acid (CGA-300402) were not detected in tissues, milk, bile, or urine. epa.gov
In laying hens, a large portion of the excreted residue is the unmetabolized parent compound. epa.gov However, the rearranged free acid CGA-300403 is also a major metabolite found in the excreta, along with smaller amounts of CGA-300402 and CGA-327066. epa.gov The analyte of interest in animal tissues and milk for monitoring purposes is the major metabolite CGA-300403. govinfo.govgovinfo.govgovinfo.gov
Environmental Persistence and Degradation
Hydrolytic Stability Assessments in Aqueous Environments
The hydrolytic stability of this compound has been assessed under various pH conditions. The compound, in combination with its free acid equivalent, is considered to be effectively stable against simple hydrolysis. epa.gov However, more detailed studies reveal that its stability is pH-dependent.
The degradation half-life (DT50) of this compound in water has been reported with significant variations based on pH levels:
At pH 5, the DT50 is approximately 484.8 days, indicating high stability. nih.gov
At pH 7, the DT50 decreases to 17.7 days. nih.gov
At pH 9, the DT50 is significantly shorter, at 0.2 days, showing rapid degradation in alkaline conditions. nih.gov
This data indicates that this compound is relatively persistent in acidic aqueous environments but degrades more rapidly under neutral and especially alkaline conditions.
Photodegradation Kinetics on Soil Surfaces and in Water
Photodegradation is a significant pathway for the dissipation of this compound in the environment. Studies have shown that both the parent compound and its degradates are not persistent to photodegradation in water and on soil surfaces. epa.gov
In aqueous environments, the combined half-life of parent this compound and three of its degradates under photolytic conditions was found to be between 9.5 and 13.4 days in two separate studies. epa.gov Another study reported a photolysis half-life (DT50) in light of 4.92 days. nih.gov
On soil surfaces, parent this compound and its three degradates undergo photolysis with a combined half-life of 12.4 days. epa.gov A separate study reported a photolysis half-life on soil of 21 days. nih.gov These findings suggest that sunlight plays a crucial role in the breakdown of this compound in the terrestrial environment.
Soil Mobility and Leaching Potential Assessments
The mobility of this compound in soil, a critical factor in determining its potential to leach into groundwater, has been the subject of various assessments, yielding a range of classifications. The United States Environmental Protection Agency (EPA) has determined that this compound is very mobile in soils. epa.gov This suggests a potential for movement within the soil profile.
Contrasting assessments have also been reported. Some studies classify this compound as having a slight to medium leaching potential. govinfo.gov Further research indicates that based on estimates of relative mobility (Koc), the compound exhibits medium mobility in sand and low mobility in loam, silt loam, and clay. govinfo.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles versus remaining in the soil water. A reported estimated Koc value of 2,700 suggests that this compound is expected to have slight mobility in soil. nih.gov Generally, Koc values between 500 and 2000 are considered to indicate low mobility, while values between 150 and 500 suggest medium mobility. chemsafetypro.com
Despite the potential for mobility, the rapid degradation of this compound is a significant factor that mitigates its leaching risk. govinfo.gov The risk of the parent compound leaching to deeper soil layers under practical conditions is considered negligible due to its fast degradation. govinfo.gov Even with heavy rainfall immediately after application, which could lead to some downward movement, the parent compound continues to degrade during transport through the soil zones. govinfo.gov
Dissipation Rates under Varied Environmental Conditions
The dissipation of this compound in the environment is a dynamic process influenced by aerobic and anaerobic conditions, as well as by the presence of light. The rate of dissipation is typically measured by its half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to break down.
Under aerobic soil conditions , which are typical for the upper layers of agricultural soils, the dissipation of this compound is relatively rapid, though reported rates vary. One set of studies found the combined half-life of parent this compound and three of its degradates to be approximately 7 to 8 days. epa.gov Another study reported an extremely short aerobic soil metabolism half-life of just 1.1 days. govinfo.govgovinfo.gov In contrast, a different assessment considered this compound and its metabolites to be persistent, with an effective or combined aerobic soil half-life of 305 days, with a wide 95% confidence range of roughly 200 to 1,100 days. federalregister.gov Another source calculated an effective half-life in aerobic soil conditions to be 105 days. epa.gov
In anaerobic soil conditions , which may be found in saturated or flooded soils, the dissipation of this compound also proceeds at varying rates. The combined half-life of the parent compound and three degradates was found to be approximately 10 days in two separate studies. epa.gov A different investigation reported a similarly rapid anaerobic soil metabolism half-life of 1.6 days. govinfo.govgovinfo.gov Yet another calculation estimated the effective half-life under anaerobic conditions to be 26 days. epa.gov
Photodegradation , or the breakdown of the chemical by sunlight, also contributes to the dissipation of this compound on soil surfaces. The photolysis half-life on soil has been reported to be 12.4 days. epa.gov Another source reports a soil photolysis half-life of 21 days. nih.gov A rapid photodegradation in soil with a half-life of 0.5 days has also been noted. govinfo.gov
The following table provides a summary of the reported dissipation half-lives for this compound under various environmental conditions.
| Condition | Half-life (DT₅₀) | Source(s) |
| Aerobic Soil Metabolism | ~7-8 days (combined with degradates) | epa.gov |
| 1.1 days | govinfo.govgovinfo.gov | |
| 105 days (effective) | epa.gov | |
| 305 days (effective, combined with metabolites) | federalregister.gov | |
| Anaerobic Soil Metabolism | ~10 days (combined with degradates) | epa.gov |
| 1.6 days | govinfo.govgovinfo.gov | |
| 26 days (effective) | epa.gov | |
| Soil Surface Photolysis | 12.4 days (combined with degradates) | epa.gov |
| 21 days | nih.gov | |
| 0.5 days | govinfo.gov |
Efficacy and Selectivity in Agricultural Weed Management Systems
Herbicide Spectrum and Efficacy Studies
Control of Specific Broadleaf Weed Species (e.g., Velvetleaf, Morning Glory, Wild Cape Gooseberry)
Fluthiacet-methyl has demonstrated notable efficacy against a range of broadleaf weeds, with its performance being particularly strong against velvetleaf (Abutilon theophrasti). epa.govcontaminantdb.canacchemical.com Research has consistently shown that this compound provides excellent control of this economically significant weed. researchgate.neta-z.lubioone.org In field studies, this compound, applied alone or in tank mixtures, achieved greater than 94% control of velvetleaf. researchgate.netbioone.org Even when applied to larger velvetleaf plants (up to 30 cm tall), it has proven to be highly effective. a-z.lucambridge.org
The herbicide is also effective against various species of morning glory (Ipomoea spp.), which are often challenging to manage in soybean cultivation. naro.go.jpagrilife.orgfmc.com Studies in Japan have focused on developing control strategies for morning glory, with this compound being a key component of these systems. naro.go.jpresearchgate.netmq.edu.au While effective against some species like red morning glory (Ipomoea coccinea), its performance against others, such as entireleaf morning glory (Ipomoea hederacea var. integriuscula), can be less consistent. mdpi.com
This compound has also been identified as an effective tool for managing wild cape gooseberry (Physalis spp.), another problematic weed in soybean fields. naro.go.jp Research has aimed to clarify the efficacy and phytotoxic characteristics of this compound against this weed to develop comprehensive control technologies. naro.go.jp
Table 1: Efficacy of this compound on Key Broadleaf Weeds
| Weed Species | Common Name | Efficacy Level | Notes |
|---|---|---|---|
| Abutilon theophrasti | Velvetleaf | ≥94% control researchgate.netbioone.org | Effective on plants up to 30 cm tall a-z.lucambridge.org |
| Ipomoea spp. | Morning Glory | Variable | Effective against some species; part of control systems naro.go.jpfmc.comresearchgate.net |
| Physalis spp. | Wild Cape Gooseberry | Effective | A key tool for control in soybean cultivation naro.go.jp |
| Amaranthus viridis | Slender Amaranth (B1665344) | Effective | Good control achieved at higher application rates isws.org.in |
| Commelina spp. | Dayflower | Effective | Excellent control reported cultree.in |
| Acalypha indica | Indian Copperleaf | Effective | Good control achieved cultree.inisws.org.in |
Influence of Weed Growth Stage and Environmental Factors on Herbicidal Performance
The timing of this compound application in relation to weed growth stage is a critical determinant of its success. epa.govcdnsciencepub.com Generally, the herbicide is most effective when applied to smaller, actively growing weeds. epa.govepa.gov Studies have shown a significant difference in control based on the size of the weed at the time of application. For instance, a premix of this compound and mesotrione (B120641) provided 90% to 99% control of 10-cm-tall kochia, but this dropped to less than 35% for 20-cm-tall plants. cdnsciencepub.com Similarly, control of glyphosate-resistant giant ragweed was more effective on 10-cm plants compared to 20-cm plants. cdnsciencepub.com
Environmental conditions also play a substantial role in the performance of this compound. epa.gov Factors such as temperature, humidity, and soil moisture can influence herbicide uptake and activity. scielo.brhh-ra.org
Temperature: Higher temperatures generally enhance the activity of PPO inhibitors like this compound. scielo.brhh-ra.org Increased temperatures can alter the composition of the leaf cuticle, making it more permeable to the herbicide. scielo.br
Relative Humidity: High relative humidity can increase herbicide uptake and translocation, leading to better weed control. hh-ra.org
Soil Moisture: Adequate soil moisture promotes active weed growth, which in turn enhances herbicide efficacy. epa.govscielo.br Conversely, water-stressed weeds may develop a thicker cuticle, which can reduce herbicide absorption. scielo.brcambridge.org
Impact of Spray Coverage and Application Conditions on Efficacy
Thorough spray coverage is essential for the contact activity of this compound to be effective. epa.govgreenbook.net Since the herbicide acts on the foliage it touches, uniform application is necessary to ensure that the target weeds receive an adequate dose. epa.gov A dense crop or weed canopy can intercept the spray, preventing it from reaching smaller weeds underneath and thereby reducing control. epa.gov
To optimize efficacy, application parameters should be carefully managed:
Spray Volume: Using a sufficient spray volume (e.g., a minimum of 10-15 gallons per acre for ground applications) helps to ensure adequate coverage, especially in dense canopies. agrilife.orgepa.gov
Nozzle Selection: The use of appropriate nozzles that produce minimal fine droplets can reduce spray drift and ensure the herbicide reaches the target. epa.gov
Adjuvants: The addition of adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), is often recommended to improve spray retention and penetration of the leaf surface. epa.govagrilife.orgepa.gov
Crop Selectivity and Tolerance Mechanisms
Physiological Basis of Tolerance in Major Crops (e.g., Maize, Soybeans)
The selectivity of this compound in crops like maize and soybeans is primarily due to their ability to rapidly metabolize the herbicide. epa.govresearchgate.net While the herbicide can cause some temporary cosmetic injury to the crop, such as bronzing or crinkling of leaves, tolerant plants quickly outgrow these effects without any impact on the final yield. epa.gov
The basis for this tolerance lies in the rapid detoxification of the active compound within the crop plant. This metabolic process prevents the herbicide from reaching concentrations that would inhibit the PPO enzyme and cause cellular damage. nih.gov The nature of the residue and the metabolic pathway in corn have been found to be consistent with those observed in soybeans. govinfo.gov
Differential Herbicide Uptake, Retention, and Translocation in Tolerant versus Susceptible Species
While rapid metabolism is the primary mechanism for selectivity, differences in herbicide uptake, retention, and translocation between tolerant crops and susceptible weeds can also contribute. This compound is absorbed through the foliage, and its contact action means that movement within the plant (translocation) is limited. epa.govcultree.in
Studies comparing tolerant crops like soybeans with susceptible weeds would likely show that while both may absorb the herbicide, the susceptible weed is unable to metabolize it quickly. This allows the this compound to inhibit the PPO enzyme, leading to the accumulation of protoporphyrinogen (B1215707) IX and the subsequent light-activated peroxidation of cell membranes, causing rapid cell death. nih.gov In contrast, the rapid metabolic breakdown in soybeans and maize prevents this toxic cascade from occurring. researchgate.netnih.gov The rapid absorption of this compound has been observed in animal studies as well, with the compound being quickly absorbed after oral dosing in rats. federalregister.gov
Role of Increased Plant Metabolism in Conferring Crop Tolerance
The tolerance of certain crop species to this compound is linked to their ability to rapidly metabolize the herbicide into inactive compounds. While soybeans and corn can exhibit temporary symptoms like bronzing or crinkling of leaves after application, they typically outgrow these effects without any impact on the final yield. epa.govepa.gov This recovery is attributed to the swift metabolic breakdown of the active ingredient within the crop plant.
Studies on pyroxasulfone (B108660), a herbicide often mixed with this compound, have shown that the difference in metabolic activity between tolerant crops like wheat and susceptible weeds is a primary factor in determining selectivity. researchgate.net A similar principle applies to this compound. The nature of the residue in tolerant crops like soybeans is well understood, and it is considered unlikely that significant secondary residues would accumulate in animal commodities due to the crop's metabolic processes. govinfo.govepa.gov Research has demonstrated that flax also exhibits excellent tolerance to this compound, indicating an effective metabolic pathway for detoxification. canadianagronomist.ca In contrast, susceptible weeds are unable to break down the herbicide quickly enough, leading to the accumulation of protoporphyrin IX and subsequent cell membrane damage. regulations.gov
Evaluation of Rotational Crop Safety
The safety of rotational crops following the application of this compound is a critical consideration for agricultural planning. Herbicide product labels provide specific guidelines and restrictions to prevent carryover injury to subsequent crops. epa.govepa.gov In the event of crop failure in a field treated with this compound, soybeans or corn are the only recommended replant options to avoid illegal residues. epa.govepa.gov For normal crop rotation, specific intervals must be observed before planting other crops. These intervals can be influenced by factors such as soil type and the total amount of this compound applied during the season. greenbook.net
No specific tolerances for inadvertent residues of this compound are required in rotational crops, as the restrictions are designed to ensure residues are below quantifiable levels. govinfo.gov When this compound is used in tank mixtures, the rotational crop restrictions of all products in the mix must be followed, and the most restrictive interval takes precedence. greenbook.net
Below is a table summarizing typical rotational crop restrictions for products containing this compound.
| Rotational Crop | Replant Interval |
| Soybeans | Any time |
| Corn | Any time |
| Alfalfa | Refer to specific product label |
| Canola | Refer to specific product label |
| Cotton | Refer to specific product label |
| Dry Edible Beans | Refer to specific product label |
| Lentils | Refer to specific product label |
| Peas (dry and succulent) | Refer to specific product label |
| Potato | Refer to specific product label |
| Note: This table is a general guide. Always refer to the specific product label for detailed rotational restrictions. greenbook.net |
Herbicide Resistance Evolution and Management Strategies
Identification of Resistance Mechanisms in Weed Populations (e.g., Amaranthus retroflexus)
The evolution of herbicide resistance in weed populations is a significant challenge in modern agriculture. This compound belongs to the Weed Science Society of America (WSSA) Group 14 herbicides, which act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. regulations.govgreenbook.net Resistance to PPO inhibitors has been identified in several weed species, including redroot pigweed (Amaranthus retroflexus). sci-hub.se
Research into a fomesafen-resistant population of A. retroflexus from China identified the molecular basis for this resistance. sci-hub.se The study found that resistance was conferred by a target-site mutation, specifically an Arg-128-Gly substitution in the PPX2 gene. This genetic alteration reduces the binding affinity of the PPO-inhibiting herbicide to the enzyme, rendering it less effective. The resistant population demonstrated a 41.8-fold increase in resistance to fomesafen (B1673529) compared to the susceptible population. While this population was cross-resistant to other PPO inhibitors like lactofen (B128664) and carfentrazone-ethyl, it remained sensitive to herbicides with different modes of action, such as imazethapyr, thifensulfuron-methyl, atrazine (B1667683), and glyphosate (B1671968). sci-hub.se The identification of such target-site resistance mechanisms underscores the importance of diverse herbicide management strategies. sci-hub.se
Integrated Weed Management Approaches Incorporating this compound
Integrated Weed Management (IWM) provides a multifaceted approach to control weeds, reduce reliance on single herbicide modes of action, and mitigate the evolution of resistance. far.org.nzwiscweeds.info this compound is a valuable tool within IWM programs, particularly for managing weeds that have developed resistance to other common herbicides like glyphosate and ALS inhibitors. fmc.comcdnsciencepub.com
Key IWM strategies incorporating this compound include:
Herbicide Rotation and Mixtures: A fundamental principle of IWM is the rotation and combination of herbicides with different modes of action. far.org.nz this compound (Group 14) can be tank-mixed or used in rotation with herbicides from other groups to control a broader spectrum of weeds and reduce selection pressure. greenbook.netfmc.com
Cultural Practices: Combining chemical control with cultural practices can enhance weed management. Studies have shown that increasing the seeding rate of a crop like lentils can improve the efficacy of reduced rates of this compound against weeds like wild mustard. cambridge.org This approach makes the crop more competitive, supplementing the herbicide's activity. cambridge.orgresearchgate.net
Strategic Herbicide Selection: Proper herbicide selection based on the specific weed spectrum in a field is crucial. wiscweeds.info For instance, since this compound does not control grasses, it should be mixed with a suitable grass herbicide if both broadleaf and grass weeds are present. epa.gov
Early-Season Weed Control: Shifting from a reliance on post-emergence (POST) applications to effective early-season control with pre-emergence (PRE) herbicides is a key IWM practice. wiscweeds.info this compound can be used in burndown applications to enhance pre-plant weed control programs. fmc.com
Strategies for Delaying the Selection for Herbicide Resistance
Proactive management is essential to delay the development of weed populations resistant to this compound and other herbicides. The following strategies are critical components of a robust resistance management plan:
Diversify Herbicide Modes of Action: The repeated use of herbicides with the same mode of action is a primary driver of resistance. far.org.nz Growers should use tank mixtures or premixes of herbicides with multiple effective modes of action. greenbook.netfmc.com For example, tank-mixing this compound with glyphosate provides a second mode of action that helps alleviate selection pressure. fmc.com
Scouting and Monitoring: Regularly scouting fields before and after herbicide application is vital to identify any weed shifts or potential resistance early. epa.gov This allows for timely intervention to prevent the spread of resistant weeds.
Use Labeled Rates: Applying herbicides at the rates specified on the product label is important for effective control and to delay resistance selection. epa.gov Using rates that are too low may allow less susceptible weeds to survive and reproduce.
Prevent Weed Seed Production: Implementing measures to stop weeds from producing seed is one of the most effective ways to contain resistant populations. epa.gov
Equipment Sanitation: Cleaning tillage and harvesting equipment between fields and farms can prevent the movement of resistant weed seeds or plant material to new areas. epa.gov
Synergistic and Antagonistic Interactions in Herbicide Mixtures
Tank-mixing herbicides is a common practice to broaden the weed control spectrum and manage resistance, but the chemical interactions can be complex, resulting in synergistic, antagonistic, or additive effects. scielo.br
Synergistic Interactions: A synergistic effect occurs when the combined effect of the mixed herbicides is greater than the sum of their individual effects.
A mixture of This compound and propaquizafop was found to have an unforeseeable synergistic function in controlling soybean weeds, including Amaranthus retroflexus and lamb's-quarters. google.com This combination improved efficacy, allowing for reduced application rates. google.com
Tank-mixing This compound with mesotrione has shown potential for effective post-emergence control of glyphosate-resistant weeds like common waterhemp and kochia in corn. cdnsciencepub.comresearchgate.net
The addition of atrazine to a mix of this compound and mesotrione has been observed to provide 90% control of 25-cm-tall glyphosate-resistant giant ragweed. researchgate.net Similarly, tank-mixing atrazine with this compound significantly improved Palmer amaranth control in grain sorghum. researchgate.net
Antagonistic Interactions: Antagonism happens when the weed control from a herbicide mixture is less than expected.
Mixing this compound with MCPA for use in flax is not recommended due to a substantial increase in crop injury. canadianagronomist.ca
While not a direct interaction with this compound, a well-documented example of antagonism involves mixing Group 1 grass herbicides (ACCase inhibitors) with Group 14 broadleaf herbicides (PPO inhibitors like this compound), which can sometimes reduce the efficacy on grass weeds. scielo.br
Additive Interactions: An additive effect means the mixture's performance is what would be expected from the sum of the individual components.
The three-way mixture of dicamba (B1670444), glyphosate, and this compound was found to have an additive effect on velvetleaf control. bioone.org This makes the combination a viable option for broad-spectrum weed control in dicamba and glyphosate-resistant soybean systems. bioone.org
The table below summarizes known interactions of this compound in herbicide mixtures.
| Mixture Component(s) | Target Weed(s) / Crop | Interaction Type | Reference(s) |
| Propaquizafop | Soybean Weeds | Synergistic | google.com |
| Mesotrione | Glyphosate-Resistant Waterhemp, Kochia | Synergistic | cdnsciencepub.comresearchgate.net |
| Atrazine | Palmer Amaranth | Synergistic | researchgate.net |
| Dicamba + Glyphosate | Velvetleaf | Additive | bioone.org |
| MCPA | Flax (Crop Safety) | Antagonistic | canadianagronomist.ca |
Compatibility with Other Herbicides for Broad-Spectrum Control
This compound is a selective post-emergence herbicide that primarily targets broadleaf weeds. cultree.in Its mode of action does not extend to controlling grasses. cultree.inepa.gov To achieve broad-spectrum weed control, this compound is frequently combined with other herbicides that have activity against grass species or different spectrums of broadleaf weeds. epa.govepa.gov Such tank-mixing is a common practice in diversified weed management programs, which may also involve multiple herbicides with different modes of action to delay the onset of herbicide resistance. epa.gov
Products have been developed that co-formulate this compound with other active ingredients to provide built-in, broader-spectrum control. Examples include premixes with fomesafen, mesotrione, and pyroxasulfone. epa.govfmc.comfmc.com These premixed formulations can then be tank-mixed with other herbicides, such as glyphosate or glufosinate, to further widen the weed control spectrum, particularly in herbicide-tolerant cropping systems. fmc.comfmc.com The compatibility of this compound extends to various herbicide groups, including triazines and ALS (acetolactate synthase)-inhibiting herbicides. agropages.comfmc.com
When considering a tank mixture, it is essential to follow the label instructions for all products involved, paying close attention to the most restrictive limitations and precautions. epa.govatticusllc.com A compatibility test, often referred to as a "jar test," is recommended before mixing large quantities to ensure the physical compatibility of the different products and adjuvants in the spray tank. epa.govepa.gov
Below is a table summarizing the compatibility of this compound with other herbicide active ingredients, based on findings from various studies and product labels.
Role of Adjuvants (e.g., Crop Oil Concentrates, Non-ionic Surfactants) in Enhancing Activity
The use of an appropriate adjuvant is required to achieve maximum and consistent performance from this compound. epa.govepa.gov Adjuvants are substances added to the spray tank to improve the herbicidal activity or the application characteristics of a pesticide. apparentag.com.au For post-emergence herbicides like this compound, which must be absorbed by the weed foliage to be effective, activator adjuvants play a crucial role in enhancing performance. epa.govapparentag.com.au They can increase herbicide absorption into the plant tissue and improve spreading across the leaf surface. apparentag.com.au
The selection of an adjuvant depends on several factors, including the specific this compound product being used, whether it is applied alone or in a tank mix, and the environmental conditions at the time of application. epa.govfmc.com The main types of adjuvants recommended for use with this compound are non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO). epa.govgreenbook.net
Non-ionic Surfactants (NIS) : These adjuvants reduce the surface tension of the spray droplet, allowing it to spread more effectively over the waxy surface of a weed's leaf. apparentag.com.au NIS is a common recommendation for use with this compound. epa.govgoogle.compnwhandbooks.org
Crop Oil Concentrates (COC) : COCs are composed of petroleum- or vegetable-based oils combined with a non-ionic surfactant. apparentag.com.au They function by reducing surface tension and also by helping the herbicide to penetrate the leaf's cuticle. apparentag.com.au The use of COC is often recommended for this compound applications under challenging conditions, such as dry soil or low relative humidity, when weeds may be "hardened off" and more difficult to control. epa.govepa.govfmc.com In some cases, COC has been shown to provide more consistent weed control than NIS. epa.gov However, with certain tank mixes in corn, COC might increase the potential for crop injury, even while improving weed control. pnwhandbooks.org
Methylated Seed Oils (MSO) : MSOs are derived from vegetable oils and can offer enhanced penetration compared to standard COCs. apparentag.com.au They are recommended for use with some this compound products, particularly under dry conditions. greenbook.net It is important to note that for certain premix products, such as those containing this compound and mesotrione, the use of MSO adjuvants may be discouraged due to the risk of severe crop injury. epa.gov
In addition to these primary adjuvants, nitrogen fertilizers such as urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) or ammonium sulfate (B86663) (AMS) may also be added to the spray solution to further enhance herbicide activity on certain weed species. epa.govfmc.com
When this compound is tank-mixed with other herbicides, the adjuvant recommended on the label of the tank-mix partner should generally be used. epa.govepa.govepa.gov A 1998 field study evaluating this compound for cotton defoliation found that a range of adjuvants, including Agridex (a COC), Kinetic (a blend of NIS and organosilicone), and X-77 (an NIS), all increased the product's performance, with no significant differences observed between them. cotton.org
The following table provides a summary of adjuvant use with this compound.
Table 2: Adjuvant Recommendations for this compound
| Adjuvant Type | General Purpose | Specific Recommendations & Findings |
|---|---|---|
| Non-ionic Surfactant (NIS) | Reduces spray droplet surface tension, improving leaf surface coverage. apparentag.com.au | Commonly recommended for use with this compound products. epa.govpnwhandbooks.org Used in research trials to evaluate herbicidal activity. google.com |
| Crop Oil Concentrate (COC) | Reduces surface tension and enhances herbicide penetration through the leaf cuticle. apparentag.com.au | Recommended under dry soil and low humidity conditions to improve control of hardened-off weeds. epa.govepa.govfmc.com Can provide more consistent control than NIS but may increase crop response in some corn tank-mixes. epa.govpnwhandbooks.org |
| Methylated Seed Oil (MSO) | A vegetable oil-based adjuvant that can provide enhanced herbicide penetration. apparentag.com.au | Recommended with some this compound products, particularly under dry conditions. greenbook.net Caution advised with certain premixes (e.g., this compound + mesotrione) due to potential for crop injury. epa.gov |
| Nitrogen Fertilizers (UAN/AMS) | Can increase herbicide activity on certain weed species. apparentag.com.au | May be added to the spray solution in addition to NIS or COC to enhance performance. epa.govfmc.com |
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 9866878 |
| Glyphosate | 3496 |
| Glufosinate | 78668 |
| Acifluorfen | 38332 |
| Lactofen | 91677 |
| Fomesafen | 73204 |
| Cloransulam-methyl | 86143 |
| Atrazine | 2256 |
| Dicamba | 3032 |
| Mesotrione | 114660 |
| Pyroxasulfone | 10343799 |
| Thifensulfuron | 6436151 |
| Imazethapyr | 73385 |
| Imazamox | 91757 |
| Chlorimuron | 62737 |
Toxicological Assessment and Human Health Implications
Hazard Characterization of Fluthiacet-methyl
Acute Toxicity Profiles across Exposure Routes (Oral, Dermal, Inhalation)
This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure, placing it in Toxicity Category III-IV. regulations.gov
Oral: The acute oral lethal dose (LD50) in rats is greater than 5000 mg/kg, indicating low toxicity when ingested. nih.govgovinfo.gov
Dermal: Similarly, the acute dermal LD50 in rats is greater than 2000 mg/kg. fujifilm.com The technical this compound product is classified in toxicity category III based on acute dermal toxicity studies. epa.gov It is not considered a skin irritant or a dermal sensitizer. regulations.gov In a 28-day dermal toxicity study in rats, no dermal or systemic toxicity was observed up to the limit dose. regulations.gov
Inhalation: The acute inhalation lethal concentration (LC50) in rats is greater than 5,000 mg/m³. nih.gov Due to its solid nature and low vapor pressure, inhalation exposure is primarily a concern if the compound becomes aerosolized during spray applications. epa.gov
Table 1: Acute Toxicity of this compound
| Route | Species | Value | Classification |
|---|---|---|---|
| Oral | Rat | LD50 > 5000 mg/kg nih.govgovinfo.gov | Low Toxicity |
| Dermal | Rat | LD50 > 2000 mg/kg fujifilm.com | Low Toxicity |
| Inhalation | Rat | LC50 > 5000 mg/m³ nih.gov | Low Toxicity |
Subchronic and Chronic Toxicity Studies in Mammalian Models
Repeated-dose oral exposure studies in mammalian models, including rats, mice, and dogs, have identified the liver and the erythropoietic (red blood cell-producing) system as the primary target organs for this compound toxicity. regulations.govepa.govfsc.go.jp
Liver: Hepatic effects are a frequent finding in the toxicological database for this compound. regulations.gov In a 90-day oral toxicity study in rats, liver changes were observed. govinfo.gov An 18-month carcinogenicity study in mice also noted non-neoplastic liver findings. federalregister.gov These findings include increased liver weights, fatty changes, chronic inflammation, and single-cell necrosis. federalregister.gov Some studies indicate that environmental toxicants, including this compound, have been associated with the development of steatosis (fatty liver). medcraveonline.com
Erythropoietic System: Adverse effects on the erythropoietic system, such as microcytic anemia, have been observed following long-term dosing. regulations.govepa.gov In a 1-year chronic feeding study in dogs, effects on the erythropoietic system were noted. epa.gov A combined chronic toxicity/carcinogenicity study in rats also resulted in slight microcytic anemia in females. epa.gov
Other organs that have shown effects in some studies include the pancreas and uterus. cdms.netgovinfo.gov
Toxicological data from repeated-dose studies indicate that the mouse is the most sensitive mammalian species to this compound. regulations.gov The lowest no-observed-adverse-effect level (NOAEL) across all tests was 0.1 mg/kg body weight/day, established in an 18-month carcinogenicity study in mice. fsc.go.jp
In a 1-year chronic feeding study, the NOAEL for dogs was 57.6 mg/kg/day for males and 30.3 mg/kg/day for females, with the lowest observed adverse effect level (LOAEL) based on effects in the erythropoietic system and the liver. epa.gov In a 90-day rat feeding study, the NOAEL was 6.19 mg/kg/day for males and 6.80 mg/kg/day for females. govinfo.gov
Metabolism studies have also revealed sex-specific differences in rats. While the compound is rapidly absorbed in both sexes, excretion patterns differ. nih.govfederalregister.gov In males, excretion is predominantly through feces, whereas in females, excretion is roughly equal between urine and feces. epa.govfederalregister.gov
Neurotoxicity Evaluations
This compound is not considered to be a neurotoxicant. fsc.go.jpcdms.net An acute neurotoxicity study in rats was negative. epa.gov Furthermore, a subchronic neurotoxicity study in rats did not identify any neurotoxic effects. epa.govfsc.go.jp
Developmental and Reproductive Toxicology Assessments
The available data suggest that this compound is not a significant developmental or reproductive toxicant. regulations.govepa.gov
In a two-generation reproduction study in rats, no toxicity to reproduction was observed. cdms.net The reproductive NOAEL was determined to be 31.8 mg/kg/day for males and 37.1 mg/kg/day for females. epa.gov
Developmental toxicity studies have been conducted in both rats and rabbits. In a rat developmental study, the NOAEL for both maternal and developmental toxicity was greater than or equal to 1,000 mg/kg/day. epa.gov In a rabbit developmental study, a slight delay in fetal development, specifically an increased incidence of irregularly shaped sternebrae, was noted at a high dose, but this was not considered a convincing sign of increased susceptibility. epa.govfederalregister.gov No effects were observed in the rabbit at lower doses. cdms.net
Genotoxicity and Mutagenicity Assessments
This compound has undergone a battery of tests to assess its potential for genotoxicity and mutagenicity. The results indicate that this compound is not mutagenic or genotoxic in bacterial or cultured mammalian cells. epa.gov It also did not induce DNA damage in bacterial or primary rat hepatocytes. federalregister.govgovinfo.gov
Carcinogenic Potential and Mechanistic Interpretations
The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be a human carcinogen". epa.govfederalregister.gov This classification is based on findings from animal studies. In male rats, an increased trend toward pancreatic exocrine adenomas and pancreatic islet cell adenomas was observed. epa.gov In mice, an increase in the number of individuals with hepatocellular adenomas, carcinomas, and/or combined adenomas/carcinomas was seen in males at higher doses, and there was also evidence of liver tumors in female mice. epa.govfederalregister.gov
The Health Effects Division Cancer Assessment Review Committee recommended a linear low-dose approach (Q1*) for human risk characterization, based on the combined hepatocellular tumors in male mice. epa.govfederalregister.gov More recent data suggests that the observed liver tumors in male mice could be secondary to hepatotoxicity and that the pancreatic tumors in male rats occurred at the highest dose along with pancreatic and liver toxicity, indicating that there may be no human risk. cdms.net
Exposure Pathway Analysis for Human Populations
Humans can be exposed to this compound through the consumption of food and drinking water. regulations.gov The EPA has established tolerances for residues of this compound in or on various raw agricultural commodities, including corn, soybeans, and cotton. federalregister.govgovinfo.gov However, studies have shown no reasonable expectation of finite residues in ruminant tissues and milk, and it is unlikely to be found in poultry or eggs. federalregister.gov
Dietary risk assessments have been conducted to evaluate potential exposure. epa.gov Chronic dietary exposure analyses, using tolerance levels and assuming a certain percentage of crops are treated, have been performed. epa.gov The estimated cancer risk from dietary exposure is considered to be within a negligible range. govinfo.gov
This compound and its metabolites have the potential to contaminate both ground and surface water. federalregister.gov The EPA uses computer models like PRZM/EXAMS and SCI-GROW to estimate environmental concentrations (EECs) in water. federalregister.gov These models have been used to calculate estimated concentrations for acute and chronic exposures in both surface and groundwater. federalregister.govgovinfo.gov The estimated concentrations are then compared to Drinking Water Levels of Comparison (DWLOCs), which are concentrations that would not pose a significant risk. epa.govgovinfo.gov Generally, the modeled exposure estimates have been found to be below the DWLOCs for both cancer and non-cancer risks. epa.govgovinfo.gov
Agricultural workers may be exposed to this compound during various activities. regulations.gov Handlers can be exposed while mixing, loading, and applying the pesticide. regulations.gov Workers re-entering treated fields may also face post-application exposure. regulations.gov
Risk assessments for occupational exposure consider the different application methods (e.g., ground, aerial) and the use of personal protective equipment (PPE), such as chemical-resistant gloves. regulations.gov Cancer risk estimates for handlers, even with the use of gloves, have been calculated and are a focus of these assessments. regulations.gov
Non-occupational exposure can occur for individuals who are not directly involved in the pesticide application process. regulations.gov A primary pathway for this type of exposure is spray drift, which is the movement of pesticide droplets away from the target area during application. regulations.gov This can affect bystanders who are present near the application site and residents living in adjacent areas. spraydriftmitigation.info
Assessments for non-occupational exposure from spray drift have been conducted. regulations.gov These evaluations consider factors such as the application method (ground or aerial) and the distance from the treated field. regulations.govspraydriftmitigation.info The risk assessments for children who might be exposed through incidental oral contact at the field edge have shown margins of exposure that are considered adequate. regulations.gov There are currently no registered residential uses for this compound. federalregister.gov
Human Health Risk Assessment Methodologies
The human health risk assessment for this compound is a comprehensive process that integrates data from various studies to determine the potential for adverse health effects from different exposure scenarios. regulations.gov This process is guided by the Federal Food, Drug, and Cosmetic Act (FFDCA), which requires a reasonable certainty of no harm from aggregate exposure to the pesticide chemical residue. federalregister.gov
The assessment considers aggregate exposure, which includes dietary exposures from food and drinking water, as well as all other non-occupational exposures. epa.gov It does not typically include occupational exposure in this aggregate assessment. federalregister.gov
Key components of the risk assessment methodology include:
Hazard Identification: This involves reviewing toxicological studies to identify potential adverse health effects. epa.gov
Dose-Response Assessment: This determines the relationship between the amount of exposure and the likelihood of health effects. For chronic non-cancer effects, a chronic Reference Dose (cRfD) or Population Adjusted Dose (cPAD) is established. epa.govfederalregister.gov For carcinogenic effects, a cancer potency factor (Q1*) is used. regulations.gov
Exposure Assessment: This estimates the amount of pesticide that people might be exposed to through various pathways. federalregister.gov This includes dietary exposure modeling (e.g., DEEM-FCID™) and environmental fate modeling for drinking water estimates. epa.govepa.gov
For this compound, separate risk assessments are conducted for acute and chronic dietary exposure, as well as for cancer risk. govinfo.gov The agency also considers the potential for cumulative exposure to substances with a common mechanism of toxicity, although currently, this compound is not assumed to share a common mechanism with other substances. epa.gov
Aggregate Risk Assessment Frameworks
The aggregate risk assessment for this compound evaluates the combined exposures from various sources, including dietary intake from food and potential exposure through drinking water. federalregister.govregulations.govgovinfo.gov The United States Environmental Protection Agency (EPA) framework for this assessment combines the risks from these different pathways to determine the total potential exposure. govinfo.gov Since there are no registered residential uses for this compound, non-occupational exposure is limited to dietary sources. federalregister.govregulations.gov
The assessment for dietary exposure considers residues of this compound on registered crops such as soybeans, corn, and cotton. regulations.govepa.gov For chronic risk assessments, the EPA has used data on tolerance levels for these commodities, sometimes refined with information on the percentage of the crop treated. federalregister.govepa.govepa.gov
For exposure from drinking water, the EPA relies on computer-generated estimated environmental concentrations (EECs) because sufficient monitoring data is often unavailable. federalregister.gov Models such as the PRZM/EXAMS and SCI-GROW2 are used to estimate concentrations in surface and ground water, respectively. federalregister.gov The agency then calculates Drinking Water Levels of Comparison (DWLOCs), which represent the theoretical maximum concentration of a pesticide in drinking water that would not lead to unacceptable aggregate health risks, considering other exposure sources like food. federalregister.gov If the EECs are below the DWLOCs, the EPA concludes that the contribution from drinking water is not of concern. federalregister.govgovinfo.gov
Based on these comprehensive evaluations, which consider conservative, health-protective assumptions, the EPA has concluded that there is a reasonable certainty that no harm will result from the aggregate exposure to this compound residues. federalregister.govepa.gov
Quantitative Risk Estimation for Potential Carcinogenic Effects
This compound has been classified as "likely to be a human carcinogen". federalregister.govepa.govepa.gov This classification is based on findings from animal studies, which demonstrated an increase in pancreatic tumors (including exocrine adenomas and islet cell adenomas) in male rats, and liver tumors (hepatocellular adenomas and carcinomas) in both male and female mice. epa.govfsc.go.jp
For the quantitative risk assessment of these potential carcinogenic effects, the EPA employs a linear low-dose extrapolation approach (Q1). federalregister.govregulations.gov This method is used when there is evidence of carcinogenicity, and it assumes that there is some level of risk at any dose above zero. The specific cancer potency factor, or Q1, established for this compound is 0.207 (mg/kg/day)-1 in human equivalents. federalregister.govregulations.gov This value was derived from the observed incidence of combined hepatocellular adenomas and carcinomas in male mice, which was identified as the most sensitive species and endpoint. federalregister.govregulations.gov
Using this potency factor, lifetime dietary carcinogenicity exposure analyses have been conducted. One such analysis estimated the cancer risk to be 2.06 x 10-7, a level generally considered negligible by the agency. govinfo.govepa.gov Similarly, occupational cancer risk assessments calculated baseline risks ranging from 6.6 x 10-7 to 6.5 x 10-8, which are also considered acceptable levels for lifetime occupational cancer risk. epa.gov
| Parameter | Value | Basis |
| Carcinogenicity Classification | "Likely to be a human carcinogen" | Pancreatic tumors in male rats and liver tumors in male and female mice. federalregister.govepa.gov |
| Risk Assessment Approach | Linear low-dose extrapolation | Recommended for human risk assessment. federalregister.govregulations.gov |
| Cancer Potency Factor (Q1*) | 0.207 (mg/kg/day)-1 | Based on combined hepatocellular tumors (adenomas and carcinomas) in male mice. federalregister.govregulations.gov |
| Estimated Lifetime Dietary Cancer Risk | 2.06 x 10-7 | Considered a negligible risk level. govinfo.govepa.gov |
| Calculated Cancer DWLOC | 0.133 ppb | Theoretical upper limit for drinking water concentration. govinfo.govepa.gov |
Consideration of Sensitive Subpopulations (e.g., Infants and Children)
The Food Quality Protection Act (FQPA) mandates explicit consideration of potential risks to infants and children, requiring an additional tenfold (10X) safety factor for threshold effects unless reliable data demonstrate that a different factor would be protective. govinfo.govgovinfo.gov For this compound, the EPA determined that this additional 10X FQPA safety factor could be removed. federalregister.govepa.gov
This decision was based on a thorough review of the toxicological database, which includes developmental toxicity studies in rats and rabbits and a two-generation reproduction study in rats. govinfo.govfsc.go.jp The Hazard Identification Assessment Review Committee (HIARC) found no evidence of increased susceptibility to the offspring of rats or rabbits following in utero and/or postnatal exposure to this compound. federalregister.govepa.govepa.gov
Furthermore, exposure assessments for infants and children did not indicate a potential for risk. epa.govepa.gov Chronic dietary risk analyses, which are highly conservative, showed that for the most exposed subgroup (non-nursing infants less than one year old), the exposure would utilize only 0.6% of the chronic Reference Dose (RfD), a level well below any level of concern. epa.gov The assessment considers the very low application rates, rapid dissipation of the compound, and the use of upper-bound estimates for drinking water concentrations. epa.govepa.gov
Cumulative Risk Assessment Approaches for Common Mechanism of Toxicity
Section 408 of the Federal Food, Drug, and Cosmetic Act requires the EPA to consider the cumulative effects of a pesticide's residues with other substances that may have a common mechanism of toxicity. govinfo.govgovinfo.gov For this compound, the EPA has not made a finding of a common mechanism of toxicity with any other substances. regulations.govgovinfo.gov
The agency's review has indicated that this compound does not appear to produce a toxic metabolite that is also produced by other substances, which is a common basis for a cumulative risk approach. federalregister.govgovinfo.gov Therefore, for the purposes of tolerance actions, the EPA has not assumed that this compound shares a common mechanism of toxicity with other compounds. federalregister.govgovinfo.gov
While a cumulative risk assessment has not been conducted for this compound in conjunction with other chemicals, the EPA has established a framework for screening groups of pesticides for potential cumulative evaluation. regulations.govregulations.gov This process involves evaluating toxicological information to determine if a candidate common mechanism group (CMG) might exist, which could be subject to a cumulative risk assessment in the future as part of the agency's ongoing review processes. regulations.gov
Environmental Toxicology and Ecological Impact
Ecotoxicity to Non-Target Organisms
Aquatic Ecosystems
Fluthiacet-methyl has been demonstrated to be very highly toxic to fish species. epa.gov Laboratory studies have established specific toxicity values for several freshwater fish. For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC50) is 43 parts per billion (ppb). epa.gov The Bluegill Sunfish (Lepomis macrochirus) is somewhat less sensitive, with a 96-hour LC50 of 140 ppb. epa.gov
Chronic toxicity studies on the early life stages of the Fathead Minnow (Pimephales promelas) have determined a No-Observed-Adverse-Effect Concentration (NOAEC) of 2.7 ppb. epa.gov The Lowest-Observed-Adverse-Effect Concentration (LOAEC) for the same species was established at 6 ppb, based on effects on dry weight, wet weight, and length. epa.gov Despite the high toxicity demonstrated in laboratory settings, the U.S. Environmental Protection Agency (EPA) has concluded that there is a low likelihood of adverse effects to freshwater fish from the registered uses of this compound, with no acute or chronic levels of concern being exceeded in their risk assessments. epa.gov
Table 1: Acute and Chronic Toxicity of this compound to Fish Species
| Species | Endpoint | Value (ppb) | Exposure Duration | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 43 | 96 hours | epa.gov |
| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 140 | 96 hours | epa.gov |
| Fathead Minnow (Pimephales promelas) | NOAEC | 2.7 | Early Life-Stage | epa.gov |
| Fathead Minnow (Pimephales promelas) | LOAEC | 6 | Early Life-Stage | epa.gov |
This compound is classified as moderately toxic to freshwater invertebrates. epa.gov Studies on Daphnia magna, a common indicator species, show a 48-hour median effective concentration (EC50) of greater than 2.3 parts per million (ppm), a value that corresponds to the solubility limit of the substance in the test medium. epa.govfmc.com This indicates that acute toxicity to these invertebrates is not observed at concentrations up to the material's solubility limit. fmc.comfmc.com
Chronic toxicity studies provide further insight into the potential long-term effects. A 21-day study on Daphnia magna established a No-Observed-Effect Concentration (NOEC) of 0.035 mg/L. fmc.com
Table 2: Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Value | Exposure Duration | Reference |
|---|---|---|---|---|
| Daphnia magna | EC50 | > 2.3 ppm | 48 hours | epa.govfmc.com |
| Daphnia magna | NOEC | 0.035 mg/L | 21 days | fmc.com |
Research indicates that certain aquatic plants, including nonvascular green algae, are among the most sensitive aquatic species to this compound. epa.gov Laboratory tests have quantified the inhibitory effects of this compound on algal growth. For the green algae Pseudokirchneriella subcapitata, the 72-hour EC50, which is the concentration causing a 50% reduction in growth, is 0.00251 mg/L. fmc.comhpc-standards.com A 72-hour No-Observed-Effect Concentration (NOEC) for the same species has been reported as 7.9 mg/L in one study, although this value appears to be an outlier compared to the EC50. fmc.com For the blue-green algae, Anabaena flos-aquae, the EC50 is greater than 18.4 ppb. epa.gov
Table 3: Effects of this compound on Algal Growth
| Species | Endpoint | Value | Exposure Duration | Reference |
|---|---|---|---|---|
| Pseudokirchneriella subcapitata (green algae) | EC50 | 0.00251 mg/L | 72 hours | fmc.comhpc-standards.com |
| Anabaena flos-aquae (blue-green algae) | EC50 | > 18.4 ppb | Not Specified | epa.gov |
Terrestrial Ecosystems
This compound is considered to be practically non-toxic to birds. epa.gov This assessment is supported by acute and dietary toxicity studies conducted on representative avian species. The acute oral LD50 (the dose lethal to 50% of the test population) for both the Bobwhite Quail (Colinus virginianus) and the Mallard Duck (Anas platyrhynchos) is greater than 2250 mg/kg. epa.gov
Dietary toxicity studies also indicate a low level of toxicity. The 5-day dietary LC50 (the concentration in the diet lethal to 50% of the test population) for both the Bobwhite Quail and the Mallard Duck is greater than 5620 ppm. epa.gov Furthermore, reproductive studies on both species have established a No-Observed-Adverse-Effect Concentration (NOAEC) of 100 ppm, with the Lowest-Observed-Adverse-Effect Concentration (LOAEC) being greater than this value. epa.gov
Table 4: Toxicity of this compound to Avian Species
| Species | Endpoint | Value | Reference |
|---|---|---|---|
| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | > 2250 mg/kg | epa.gov |
| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | > 2250 mg/kg | epa.gov |
| Bobwhite Quail (Colinus virginianus) | 5-day Dietary LC50 | > 5620 ppm | epa.gov |
| Mallard Duck (Anas platyrhynchos) | 5-day Dietary LC50 | > 5620 ppm | epa.gov |
| Bobwhite Quail (Colinus virginianus) | Reproductive NOAEC | 100 ppm | epa.gov |
| Mallard Duck (Anas platyrhynchos) | Reproductive NOAEC | 100 ppm | epa.gov |
Effects on Terrestrial Mammals
This compound exhibits low acute toxicity to terrestrial mammals. Studies have established it as practically non-toxic on an acute oral basis. epa.gov The acute oral lethal dose (LD50) in rats is greater than 5,000 mg/kg. govinfo.gov
While acute toxicity is low, repeat-dose studies indicate that the primary target organs in mammals are the liver and the hematopoietic (blood-forming) system. cambridge.org In both rats and mice, long-term oral exposure has led to observations of hepatotoxicity and adverse effects on hematological parameters. epa.gov
The United States Environmental Protection Agency (EPA) has classified this compound as "likely to be a human carcinogen." epa.govfederalregister.gov This classification is based on findings of benign pancreatic tumors (including exocrine adenomas and islet cell adenomas) in male rats and an increase in liver tumors (hepatocellular adenomas and carcinomas) in male mice. epa.govresearchgate.net
Toxicology studies have indicated that this compound is not a reproductive toxicant, nor does it cause teratogenic or neurotoxic effects. epa.gov There was no evidence of increased susceptibility to in utero or postnatal exposure in developmental toxicity studies in rats and rabbits. govinfo.gov
Table 1: Mammalian Toxicity Profile of this compound
| Toxicity Endpoint | Species | Result | Classification/Remark | Source |
|---|---|---|---|---|
| Acute Oral LD50 | Rat | > 5,000 mg/kg | Practically Non-toxic | govinfo.gov |
| Primary Target Organs | Rat, Mouse | Liver, Hematopoietic System | Effects observed after repeat-dose exposure. | cambridge.org |
| Carcinogenicity | - | Likely to be a human carcinogen | Based on pancreatic tumors in rats and liver tumors in mice. | epa.govfederalregister.gov |
| Reproductive Toxicity | Rat | No reproductive effects observed. | Not a reproductive toxicant. | epa.gov |
| Developmental Toxicity | Rat, Rabbit | No increased susceptibility observed. | Not a teratogen. | govinfo.gov |
Impact on Pollinators and Beneficial Insects
Based on acute contact toxicity studies, this compound is categorized as "practically non-toxic" to honey bees. epa.govregulations.govregulations.gov The acute contact LD50 for adult honey bees is greater than 100 micrograms per bee. herts.ac.uk
However, the EPA has noted that a complete risk assessment for pollinators is not fully established. regulations.govregulations.gov The full suite of Tier I toxicity studies, including acute adult oral, acute larval, and chronic toxicity tests, has not been available to comprehensively evaluate the potential risk to bees at both the individual and colony levels. regulations.govsaskpulse.com While there was a documented incident of bee mortality, the connection to this compound was determined to be "unlikely." saskpulse.com
Uncertainty remains regarding the potential risks to terrestrial invertebrates, especially pollinators. regulations.gov The EPA has acknowledged that pollinators could be exposed to this compound residues through spray drift, which may negatively affect their forage and habitat. regulations.gov To mitigate this, advisory language regarding spray drift management is required on product labels. regulations.gov
Phytotoxicity to Non-Target Terrestrial and Aquatic Plants
Evaluation of Crop Injury and Recovery Dynamics
When applied to tolerant crops as a postemergence herbicide, this compound can cause temporary phytotoxicity. In crops such as soybeans and corn, some bronzing, crinkling, or spotting of leaves may occur following application. epa.gov However, these crops typically recover and outgrow these transient effects, developing normally without a reduction in final yield. epa.gov
Research on other crops has shown similar patterns of initial injury followed by recovery.
Lentils: Studies showed that while this compound application could lead to chlorosis exceeding 10% at 14 days after application, these levels subsided to an acceptable range by 28 days. saskpulse.com
Flax: Research on flax tolerance demonstrated that where crop injury occurred, the plants showed signs of recovery within 21 to 28 days after treatment. canadianagronomist.ca However, tank-mixing this compound with other herbicides, such as MCPA, can significantly increase crop injury and is not recommended for flax. cambridge.org
Grain Sorghum: this compound treatments were observed to cause 9–38% crop injury at approximately four days after treatment, but this injury generally disappeared within three weeks. researchgate.net
Soybean: In studies evaluating weed control, no significant soybean injury was observed from this compound applications at 28 days after treatment, although minor injury (5% to 15%) was noted at 7 and 14 days. bioone.org
Table 2: Crop Injury and Recovery from this compound
| Crop | Type of Injury | Recovery Time | Impact on Yield | Source |
|---|---|---|---|---|
| Soybeans, Corn | Bronzing, crinkling, spotting | Rapid | No reduction | epa.gov |
| Lentils | Chlorosis | Subsided by 28 days | - | saskpulse.com |
| Flax | General phytotoxicity | Recovery by 21-28 days | No consistent impact | cambridge.orgresearchgate.net |
| Grain Sorghum | General phytotoxicity | Disappeared within 3 weeks | Yield loss in specific tank-mixes | researchgate.net |
Assessment of Impact on Native Plant Communities
As an herbicide, this compound is inherently phytotoxic and poses a potential risk to non-target terrestrial plants. regulations.gov The EPA has identified these risks and mandates mitigation measures, such as spray drift management protocols and advisory statements on product labels, to protect non-target plant communities. regulations.gov
Labels for products containing this compound carry a "Non-target Organism Advisory Statement," which states that the product is toxic to plants and may adversely affect the forage and habitat of non-target organisms, including pollinators, in areas adjacent to the treated site. greenbook.net To minimize this risk, applicators are advised to avoid drift to sensitive areas. epa.gov
In non-target plant testing, the most sensitive terrestrial species were identified as onion for seedling emergence and cucumber for vegetative vigor. epa.gov
Environmental Risk Assessment Frameworks
Assessment of Risks to Endangered Species
The EPA's assessment of risk to endangered species from this compound is ongoing. An early fact sheet from the agency indicated that risks to endangered terrestrial and aquatic species were expected to be minimal, with no acute or chronic risks identified for endangered plants. epa.gov
More recent regulatory documents, such as the 2019 Interim Registration Review Decision, clarify that the EPA has not yet completed a full evaluation of risks to federally-listed threatened and endangered species. regulations.gov The agency is working with the U.S. Fish and Wildlife Service and the National Marine Fisheries Service to develop and finalize methodologies for conducting national-level listed species assessments. regulations.govregulations.gov
Although a complete endangered species finding has not been made, the EPA expects that required risk mitigation measures, such as mandatory spray drift management, will reduce environmental exposure and may lower the potential risk to listed species that co-occur in areas where this compound is used. regulations.gov Product labels instruct users to maintain a buffer between the application area and known habitats for threatened or endangered species. epa.gov
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 93542 |
| Atrazine (B1667683) | 2256 |
| 2,4-D | 1486 |
| MCPA | 8933 |
| Bromoxynil | 2459 |
| Glyphosate (B1671968) | 3496 |
Development of Environmental Hazard Precautionary Statements
The development of environmental hazard precautionary statements for this compound is directly informed by extensive ecotoxicological data. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), mandate these statements based on a thorough assessment of the compound's potential risks to non-target organisms and ecosystems. epa.govregulations.gov The primary drivers for these precautions are the compound's significant toxicity to aquatic life and potential risk to non-target terrestrial plants. epa.govregulations.gov
Research Findings on Ecotoxicity
Studies have established a clear profile of this compound's effects on various environmental compartments. The U.S. EPA has reviewed comprehensive ecological effects data to support the registration of products containing this compound. epa.gov Key findings indicate that while the risk to some organisms is low, it is pronounced in others, necessitating specific warnings. epa.gov
This compound has been shown to be:
Very highly toxic to fish. epa.gov
Moderately toxic to freshwater invertebrates. epa.gov
Practically non-toxic to birds and small mammals. epa.gov
Practically non-toxic to bees on an acute contact basis. epa.govregulations.gov
For non-target plants, which are a key area of concern for an herbicide, specific sensitivities have been identified. epa.govregulations.gov In seedling emergence tests, onion was the most sensitive species, while in vegetative vigor tests, cucumber was the most sensitive. epa.gov Among aquatic plants, duckweed and non-vascular green algae are the most sensitive species. epa.gov
The following table summarizes the toxicity of this compound to various non-target organisms as determined by the U.S. EPA.
| Organism Group | Toxicity Classification | Source |
|---|---|---|
| Fish | Very Highly Toxic | epa.gov |
| Freshwater Invertebrates | Moderately Toxic | epa.gov |
| Birds | Practically Non-toxic | epa.gov |
| Small Mammals | Practically Non-toxic | epa.gov |
| Bees (Acute Contact) | Practically Non-toxic | epa.govregulations.gov |
Globally Harmonized System (GHS) Classification
Based on its ecotoxicological profile, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This system uses standardized hazard statements and pictograms on labels and safety data sheets. The primary classifications relate to its impact on the aquatic environment. nih.govhpc-standards.comfujifilm.com
The following table outlines the relevant GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement Code | Hazard Statement | Source |
|---|---|---|---|---|
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400 | Very toxic to aquatic life. | nih.govfujifilm.com |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410 | Very toxic to aquatic life with long lasting effects. | nih.govhpc-standards.comcdms.net |
The GHS classification necessitates the use of the "environmental hazard" pictogram and a "Warning" signal word on product labels. nih.govhpc-standards.com
Mandated Precautionary Statements
The research findings and subsequent hazard classifications directly translate into mandatory precautionary statements on the labels of end-use products containing this compound. The U.S. EPA requires specific language in the "Environmental Hazards" section of the label to mitigate risks. epa.govepa.gov
The required statements include:
"This pesticide is toxic to fish and aquatic invertebrates." epa.govepa.gov
"Do not apply directly to water, or to areas where surface water is present or to intertidal areas below the mean high water mark." epa.govepa.gov
"Drift and runoff may be hazardous to aquatic organisms in neighboring areas." epa.govepa.gov
"Do not contaminate water by disposal of waste waters." epa.govepa.gov
In addition to these core statements, further precautions are mandated to prevent environmental contamination. nih.govhpc-standards.comfujifilm.comcdms.net These include GHS precautionary statements such as:
P273: Avoid release to the environment. nih.govhpc-standards.com
P391: Collect spillage. nih.govhpc-standards.com
P501: Dispose of contents/container to an approved waste disposal plant. nih.govhpc-standards.com
To address the identified risks to terrestrial plants, the EPA also requires advisory spray drift management language on labels to guide users in applying the product with techniques that reduce off-target movement. regulations.gov For transportation purposes, this compound is classified as an environmentally hazardous substance (Class 9), requiring specific labeling for shipping. fujifilm.comcdms.net
Analytical Methodologies for Fluthiacet Methyl and Its Metabolites
Extraction and Sample Preparation Techniques for Diverse Matrices
The initial and one of the most critical stages in the analysis of Fluthiacet-methyl is the extraction of the analyte from the sample matrix. The choice of extraction technique is dependent on the nature of the matrix, which can range from soil and water to various crops.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) Extraction Methods
The QuEChERS method has become a mainstay in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. sigmaaldrich.comgrupobiomaster.com This technique is particularly effective for a wide array of pesticides in food matrices. sigmaaldrich.com The basic QuEChERS procedure involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step induced by the addition of salts. fstjournal.com.brnih.gov A subsequent dispersive solid-phase extraction (dSPE) cleanup step is then employed to remove interfering matrix components. fstjournal.com.br
For the analysis of this compound in oilseeds, a one-step QuEChERS-based extraction and cleanup method has been successfully applied. sigmaaldrich.comsigmaaldrich.com In a broader application for multiresidue analysis in crops, a typical QuEChERS protocol involves homogenizing the sample, adding distilled water (especially for dry samples like brown rice), and then extracting with acetonitrile. nih.gov The addition of a salt pouch containing magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and sodium citrates facilitates the separation of the acetonitrile layer containing the pesticides from the aqueous and solid matrix components. fstjournal.com.brnih.gov For cleanup, primary secondary amine (PSA) is often used to remove sugars and organic acids from the extract. nih.gov
The efficiency of the QuEChERS method can be influenced by the specific composition of the extraction solvent and the cleanup sorbents. For instance, in the analysis of pesticides in bivalve mollusks, a mixture of acetonitrile and water was found to provide better performance, and a cleanup step with PSA and MgSO₄ effectively removed impurities. fstjournal.com.br
Chromatographic Separation Techniques for Compound Isolation
Following extraction and cleanup, chromatographic techniques are employed to separate this compound and its metabolites from other co-extracted compounds before detection.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. nacchemical.comscribd.comppqs.gov.in It is particularly well-suited for compounds that are not easily volatilized or are thermally labile. latamjpharm.org HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. latamjpharm.org
For this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. latamjpharm.orgepa.gov The separation can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) to optimize the separation of multiple analytes. nih.govlatamjpharm.org An analytical method for the determination of this compound and its seven metabolites in water utilizes HPLC with mass spectrometric detection. epa.gov
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules, enabling highly specific and sensitive quantification.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) via an electrospray ionization (ESI) source is a premier analytical strategy for the determination of this compound and its metabolites. sigmaaldrich.comsigmaaldrich.com ESI is a soft ionization technique that allows for the ionization of thermally unstable and non-volatile molecules directly from the liquid phase, making it highly compatible with HPLC. ddtjournal.com
In LC-ESI-MS/MS, after the analytes are separated by the HPLC column, they enter the ESI source where they are converted into gas-phase ions. These ions are then directed into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the detection of the resulting product ions. ddtjournal.com This process, often operated in multiple reaction monitoring (MRM) mode, provides a high degree of selectivity and sensitivity, significantly reducing matrix interference. epa.govrsc.org
An analytical method for the determination of this compound and seven of its metabolites in water by LC-MS/MS has been developed and validated. epa.govepa.gov This method demonstrated a limit of quantification (LOQ) of 0.01 µg/L in water. epa.gov The analysis is typically performed in positive electrospray ionization mode. epa.gov For this compound, specific ion transitions are monitored for quantification and confirmation. For example, one method used the transition m/z 404→404 for quantification and m/z 404→344.1 for confirmation. epa.gov The use of matrix-matched standards is often necessary to compensate for matrix effects, such as ion suppression or enhancement, which can affect the accuracy of quantification. epa.govchromatographyonline.com
Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC/NCI-MS)
Gas chromatography with negative chemical ionization mass spectrometry (GC/NCI-MS) is a highly sensitive and selective technique for the analysis of this compound and its metabolites. This method offers advantages in detecting electrophilic compounds like this compound at very low concentrations. The negative chemical ionization process results in less fragmentation of the analyte molecule, leading to a higher abundance of the molecular ion and increased sensitivity. researchgate.netcaltestlabs.com
For instance, a proposed enforcement method for determining residues of this compound and its metabolite CGA-300402 in cotton and its byproducts utilizes GC/NCI-MS. epa.gov This technique has demonstrated the ability to achieve significantly better sensitivity and selectivity compared to other methods like electron impact ionization (EI). caltestlabs.com While GC-EI-MS is a viable method, GC/NCI-MS can offer lower limits of detection for certain compounds. nih.gov
Validation of Analytical Methods (e.g., Recovery, Reproducibility, Detection Limits)
The validation of analytical methods is essential to ensure their reliability and fitness for purpose. Key validation parameters include accuracy (recovery), precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ). edqm.eueurl-pesticides.eu
For this compound and its transformation products, analytical methods have been validated in various matrices like soil and water. In one study validating a method for soil analysis, mean recoveries were generally within the acceptable range of 70-120%, with relative standard deviations (RSD) for repeatability being ≤20%. epa.gov The LOQ for this compound and its metabolites in soil was established at 0.05 µg/kg. epa.gov Similarly, a method for water analysis reported an LOQ of 0.01 µg/L, with mean recoveries also falling within the 70-120% guideline. epa.gov
The validation process often involves analyzing fortified samples at different concentration levels to assess the method's performance across a range of residue levels. eurl-pesticides.eu For example, a validation study for multiple pesticides, including this compound, in various crops involved spiking samples at 0.01 mg/kg, 0.02 mg/kg, and 0.1 mg/kg. eurl-pesticides.eu
Below is a table summarizing the validation parameters for an analytical method for this compound and its metabolites in soil.
Table 1: Validation Data for this compound and its Metabolites in Soil
| Analyte | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
| This compound | 0.05 | 95 | 8 |
| 0.5 | 98 | 5 | |
| 5 | 97 | 3 | |
| CGA-300402 | 0.05 | 92 | 10 |
| 0.5 | 96 | 6 | |
| 5 | 95 | 4 | |
| CGA-300403 | 0.05 | 67 | 15 |
| 0.5 | 85 | 9 | |
| 5 | 90 | 7 | |
| Data derived from a method validation study. epa.gov |
Residue Analysis in Complex Biological and Environmental Matrices
The analysis of this compound residues in complex matrices such as plants, crops, and animal products presents unique challenges due to the potential for matrix interference.
Plant and Crop Residue Analysis
Analytical methods for plant and crop residue analysis typically involve extraction, cleanup, and determination by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). govinfo.gov For this compound, a common method involves extraction with an appropriate solvent, followed by solid-phase cleanup and analysis by GC with a nitrogen-phosphorus detector. govinfo.gov
In plants, the residue of concern is often the parent compound, this compound, itself. govinfo.gov Studies on crops like corn and soybeans have shown that residues of this compound are typically below the limit of quantification (<0.01 ppm) in the grain and ears. govinfo.gov The nature of the residue in plants is considered adequately understood for establishing tolerances. epa.gov In some cases, the tolerance is established for the combined residues of this compound and its acid metabolite. govinfo.gov
The stability of pesticide residues in stored samples is a critical factor for accurate residue analysis. epa.gov this compound has been shown to be stable under recommended storage conditions. cdms.net However, it has been noted that this compound can irreversibly bind to glassware when taken to dryness by rotary evaporation. epa.gov
Animal Commodity Residue Analysis (e.g., Milk, Meat, Eggs)
For animal commodities, the analytical methods must be sensitive enough to detect low levels of residues that may transfer from animal feed. The analyte of interest in animal tissues and milk is often the major metabolite, CGA-300403. govinfo.gov A common analytical approach involves extraction, filtration, partitioning, and determination by HPLC with UV detection. govinfo.gov
Based on metabolism studies in goats and hens, where this compound was fed at exaggerated rates, the transfer of residues to tissues, milk, and eggs is extremely low. govinfo.gov Consequently, it is generally concluded that there is no reasonable expectation of finite residues in ruminant tissues and milk, and it is unlikely that residues will occur in poultry or eggs. govinfo.govfederalregister.gov
The limit of quantitation for analytical methods in animal commodities is typically around 0.05 ppm in tissues and 0.01 ppm in milk. govinfo.govgovinfo.gov
Environmental Sample Analysis (Water, Soil)epa.gov
The detection and quantification of this compound and its principal metabolites in environmental matrices such as water and soil are critical for monitoring its environmental fate. Methodologies primarily rely on advanced chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely validated and applied technique for this purpose. epa.govepa.govnih.gov An established method for the quantitative determination of this compound and seven of its metabolites (CGA-300402, CGA-300403, CGA-300404, CGA-327066, CGA-327067, CGA-330057, and CGA-330059) in both water and soil utilizes this technology. epa.govepa.govnih.gov
For water sample analysis, a common procedure involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. epa.govgovinfo.gov In one method, water samples are buffered before being passed through an SPE column. epa.gov The analytes are then eluted with a solvent like acetonitrile. epa.gov To prevent the irreversible binding of this compound to glassware, a "water trap" is used, and the sample is not evaporated to complete dryness. epa.gov The final extract is then analyzed by LC-MS/MS. epa.gov Validation studies for this type of method have demonstrated a limit of quantification (LOQ) of 0.01 µg/L and a limit of detection (LOD) of 10 pg for this compound and its metabolites in water. epa.gov
For soil sample analysis, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed. nih.govgovinfo.gov A typical extraction process involves weighing a soil sample, fortifying it with a standard solution, and extracting it with a solvent mixture such as acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer solution. nih.gov The sample is shaken and centrifuged, and the resulting supernatant is filtered and diluted before being injected into the LC-MS/MS system. nih.gov An independent laboratory validation of such a method established an LOQ of 0.05 µg/kg and an LOD of 0.015 µg/kg for this compound and its metabolites in soil. nih.gov
The performance of these LC-MS/MS methods is rigorously evaluated through validation studies, which measure accuracy and precision across different fortification levels. epa.govnih.gov
Table 1: Method Validation Data for this compound and Metabolites in Water Mean recovery and relative standard deviation (RSD) were assessed at fortification levels of 0.01 µg/L (LOQ) and 0.1 µg/L (10x LOQ). epa.gov
| Analyte | Fortification Level (µg/L) | Mean Recovery (%) | RSD (%) |
| This compound | 0.01 | 96 | 6.5 |
| 0.1 | 96 | 3.6 | |
| CGA-300402 | 0.01 | 98 | 6.8 |
| 0.1 | 98 | 3.3 | |
| CGA-300403 | 0.01 | 97 | 6.6 |
| 0.1 | 96 | 3.6 | |
| CGA-300404 | 0.01 | 98 | 6.9 |
| 0.1 | 97 | 3.8 | |
| CGA-327066 | 0.01 | 98 | 6.4 |
| 0.1 | 97 | 3.4 | |
| CGA-327067 | 0.01 | 95 | 6.9 |
| 0.1 | 96 | 4.1 | |
| CGA-330057 | 0.01 | 98 | 6.7 |
| 0.1 | 97 | 3.4 | |
| CGA-330059 | 0.01 | 97 | 6.9 |
| 0.1 | 97 | 3.8 | |
| Data derived from an independent laboratory validation of Syngenta Method No. 1215-00. epa.gov |
Table 2: Method Validation Data for this compound and Metabolites in Soil Mean recovery and RSD were assessed at fortification levels of 0.05 µg/kg (LOQ) and 0.5 µg/kg (10x LOQ). nih.gov
| Analyte | Fortification Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| This compound | 0.05 | 92 | 8.8 |
| 0.5 | 92 | 5.2 | |
| CGA-300402 | 0.05 | 95 | 8.2 |
| 0.5 | 93 | 5.1 | |
| CGA-300403 | 0.05 | 93 | 8.2 |
| 0.5 | 92 | 5.3 | |
| CGA-300404 | 0.05 | 94 | 8.1 |
| 0.5 | 93 | 5.2 | |
| CGA-327066 | 0.05 | 94 | 8.1 |
| 0.5 | 93 | 5.2 | |
| CGA-327067 | 0.05 | 90 | 8.7 |
| 0.5 | 91 | 5.6 | |
| CGA-330057 | 0.05 | 94 | 8.1 |
| 0.5 | 93 | 5.2 | |
| CGA-330059 | 0.05 | 93 | 8.4 |
| 0.5 | 93 | 5.4 | |
| Data derived from an independent laboratory validation of Syngenta Method No. 122-99. nih.gov |
In addition to LC-MS/MS, gas chromatography (GC) has also been cited for the analysis of this compound residues. nih.govdrawellanalytical.com For instance, Analytical Method AG-603B utilizes gas chromatography for determining residue levels, with a reported limit of detection of 0.01 ppm. nih.gov GC-based methods are widely used for monitoring various pesticides in environmental samples, including soil and water, often employing detectors like the electron capture detector (ECD) or mass spectrometry. merckmillipore.com
Synthesis and Formulation Science Advancements
Chemical Synthesis Pathways and Optimization
Innovations in the synthesis of Fluthiacet-methyl have been driven by the dual goals of increasing production yields and minimizing the environmental footprint of the manufacturing process. Researchers have successfully developed cleaner and more efficient synthesis routes.
Table 1: Comparison of this compound Synthesis Yields
| Synthesis Method | Reported Yield | Key Feature |
| Traditional Patented Methods | 39% | Utilized hazardous materials. researchgate.net |
| "Clean" Process | 63% | Replaced hazardous reagents with safer alternatives. researchgate.net |
| Parallel Synthesis Route | >50% increase | Changed from serial to parallel reaction pathway. google.com |
A primary focus of developing "clean" synthesis processes has been the substitution of hazardous materials with safer, more environmentally benign alternatives. researchgate.net Traditional synthesis methods for this compound relied on several hazardous reagents, including thiophosgene (B130339), chloroformate, hexahydropyridazine (B1330357), and phosgene (B1210022). researchgate.net The updated, cleaner processes have successfully replaced these dangerous chemicals. For instance, thiophosgene has been substituted with carbon disulfide, while chloroformate and phosgene have been replaced by bis(trichloromethyl) carbonate (BTC). researchgate.net Furthermore, hexahydropyridazine has been replaced by hexahydropridazine hydrochloride. researchgate.net These substitutions make the industrial manufacturing process for this compound operationally safer and significantly reduce its environmental impact. researchgate.net
Table 2: Substitution of Hazardous Reagents in this compound Synthesis
| Hazardous Reagent (Traditional Process) | Safer Alternative ("Clean" Process) |
| Thiophosgene | Carbon disulfide researchgate.net |
| Chloroformate | Bis(trichloromethyl) carbonate (BTC) researchgate.net |
| Phosgene | Bis(trichloromethyl) carbonate (BTC) researchgate.net |
| Hexahydropyridazine | Hexahydropyridazine hydrochloride researchgate.net |
Formulation Technologies and Their Influence on Application Characteristics
The formulation of a pesticide is critical as it affects how the active ingredient is delivered to the target weed, influencing its efficacy and handling characteristics. This compound is available in two primary formulations: Wettable Powder (WP) and Emulsifiable Concentrate (EC). nih.gov
Wettable Powder (WP) formulations of this compound consist of the active ingredient blended with inert carriers and surfactants. crodaagriculture.com A common commercial example is a 4.75% wettable powder packaged in water-soluble bags. epa.gov This formulation is a dry powder that forms a suspension when mixed with water before application. crodaagriculture.com The inclusion of wetting and dispersing agents is essential to facilitate the even suspension of the solid particles in the spray tank. purdue.edu The water-soluble bag packaging is a key development that reduces handler exposure and simplifies the mixing process. epa.gov
Emulsifiable Concentrate (EC) formulations involve dissolving this compound in a solvent system along with emulsifying agents. When this concentrate is diluted with water, it forms a stable oil-in-water emulsion, which typically has a milky appearance. purdue.edu A commercial example is a 10.3% EC formulation. fmc.com The organic solvent in the EC formulation plays a crucial role in helping the active ingredient penetrate the waxy outer layer of weed leaves.
The Wettable Powder (WP) formulation, forming a suspension in water, requires continuous agitation in the spray tank to ensure uniform application. purdue.edu The performance of WP formulations is highly dependent on the addition of adjuvants. Product labels mandate the use of an approved adjuvant for "maximum consistent performance." epa.gov Commonly required adjuvants include nonionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO). epa.gov These adjuvants reduce the surface tension of the spray droplets, improving their spreading and adherence to weed surfaces. purdue.edu Under certain conditions, such as low humidity, a COC is recommended to enhance efficacy. epa.gov In some cases, nitrogen sources like urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) or ammonium sulfate (B86663) (AMS) are also added to the spray solution to further boost performance. epa.gov This reliance on adjuvants highlights that the WP formulation is a delivery system that requires enhancement to optimize the biological activity of the active ingredient.
The Emulsifiable Concentrate (EC) formulation's performance is influenced by the solvent and emulsifier system, which promotes absorption through the plant cuticle. Like the WP formulation, EC products of this compound also require the use of adjuvants, such as a non-ionic surfactant, which may be supplied in a co-pack. fmc.com The solvent-based nature of ECs aids in the penetration of the active ingredient, which is critical for a fast-acting herbicide like this compound, with effects often visible within hours to a couple of days. chemicalwarehouse.com The formulation's ability to form a stable emulsion ensures that the active ingredient is uniformly distributed in the spray mixture, leading to more consistent weed control upon application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
